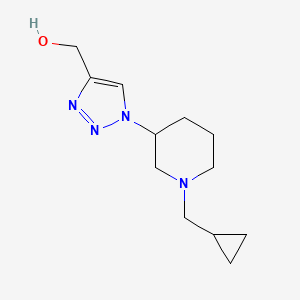
(1-(1-(cyclopropylmethyl)piperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Overview
Description
(1-(1-(cyclopropylmethyl)piperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol is a useful research compound. Its molecular formula is C12H20N4O and its molecular weight is 236.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . Therefore, the targets can vary widely depending on the specific derivative and its intended use.
Mode of Action
Piperidine derivatives are known to interact with their targets in a variety of ways, leading to different physiological effects .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biochemical pathways, depending on their specific targets .
Biological Activity
The compound (1-(1-(cyclopropylmethyl)piperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol, identified by its CAS number 2098076-05-0, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The triazole moiety is known for its ability to form hydrogen bonds and coordinate with metal ions, which may enhance its binding affinity to target proteins.
Potential Targets:
- Enzymatic Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways.
- Receptor Modulation : It has been suggested that the piperidine structure could interact with neurotransmitter receptors, potentially influencing neurological pathways.
Biological Activity
Recent studies have highlighted several key areas of biological activity for this compound:
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. The specific compound under review may share similar characteristics, particularly against resistant strains of bacteria and fungi.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Neuroprotective Effects
Given its structural similarity to known neuroprotective agents, this compound may have potential benefits in neurodegenerative diseases. Its ability to modulate neurotransmitter systems could offer therapeutic avenues for conditions like Alzheimer's disease.
Case Studies
Several case studies have explored the efficacy of triazole derivatives similar to the compound :
| Study | Findings |
|---|---|
| Study A | Demonstrated significant antibacterial activity against MRSA strains. |
| Study B | Showed that a related triazole compound induced apoptosis in breast cancer cells via mitochondrial pathways. |
| Study C | Reported neuroprotective effects in a mouse model of Alzheimer's disease, improving cognitive function. |
Research Findings
A comprehensive review of the literature reveals several important findings regarding the biological activity of this compound:
- Cytotoxicity Studies : The compound exhibited low cytotoxicity in non-target cells while maintaining potent effects against targeted cancer cells .
- Mechanistic Insights : Studies suggest that the triazole ring enhances the compound's ability to interact with biological targets through hydrogen bonding and hydrophobic interactions .
- Therapeutic Potential : Ongoing research is focused on optimizing the structure for improved potency and selectivity against specific diseases .
Properties
IUPAC Name |
[1-[1-(cyclopropylmethyl)piperidin-3-yl]triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c17-9-11-7-16(14-13-11)12-2-1-5-15(8-12)6-10-3-4-10/h7,10,12,17H,1-6,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USDMUORZIBDGOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2CC2)N3C=C(N=N3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















